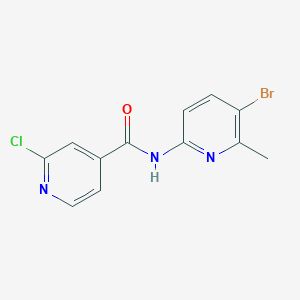

N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3O/c1-7-9(13)2-3-11(16-7)17-12(18)8-4-5-15-10(14)6-8/h2-6H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHRRAORUQRKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylpyridin-2-amine to obtain 5-bromo-6-methylpyridin-2-amine. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid chloride under amide coupling conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine rings.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be synthesized.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Reduction Products: Reduction can yield amine derivatives.

Chemistry:

Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Ligand in Coordination Chemistry: It can act as a ligand to form coordination complexes with metals.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, altering their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key examples:

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |

|---|---|---|---|

| N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide (Target) | C₁₂H₉BrClN₃O | 326.5 | Pyridine rings, 5-Bromo-6-methylpyridin-2-YL, 2-chloropyridine-4-carboxamide, amide bond |

| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide | C₂₅H₂₈BrN₅O₄S₂ | 630.6 | Pyrimidine ring, morpholine, sulfanyl group, methoxyphenyl, trimethylbenzenesulfonamide, sulfonamide |

| Hypothetical Analog: N-(3-Chloro-4-fluorophenyl)-5-iodopyridine-2-carboxamide | C₁₂H₈ClFIN₂O | 364.6 | Chloro, fluoro, iodo substituents, phenyl-pyridine amide |

Key Observations:

Core Heterocycles: The target compound uses pyridine rings, whereas the second compound () incorporates pyrimidine and benzene rings. The hypothetical analog replaces one pyridine with a phenyl group, reducing ring strain but altering electronic distribution.

Functional Groups: The amide bond in the target compound contrasts with the sulfonamide in ’s compound. The morpholine substituent in ’s compound introduces a saturated oxygen-nitrogen heterocycle, which could improve bioavailability via increased solubility or metabolic stability.

In contrast, the sulfanyl group (-S-) in ’s compound may confer redox sensitivity or metal-binding properties . The trimethylbenzenesulfonamide group in ’s compound adds steric bulk, which might hinder binding to compact active sites but enhance selectivity.

Physicochemical and Electronic Properties

Implications:

- The target compound’s lower molecular weight and simpler structure may favor synthetic accessibility compared to ’s compound.

Biological Activity

N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide (CAS No. 1436097-67-4) is a heterocyclic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of both bromine and chlorine substituents, suggests diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

- Bromination : 6-methylpyridin-2-amine is brominated to obtain 5-bromo-6-methylpyridin-2-amine.

- Amide Coupling : This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid chloride under amide coupling conditions to yield the final product.

The biological activity of N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide is primarily attributed to its interaction with specific enzymes or receptors. The compound may inhibit or modulate enzyme activity by binding to active or allosteric sites on proteins, thereby altering their conformation and function. This mechanism is crucial in understanding its potential therapeutic applications.

Biological Activity

N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide exhibits several biological activities:

Cytotoxicity

In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. For example, certain pyridine derivatives have been noted to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide may possess anticancer properties.

Case Studies

- Antiviral Activity Against Herpes Viruses : A study evaluating the antiviral efficacy of halogenated pyridine derivatives revealed significant activity against herpes simplex viruses. The structural similarities with N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide indicate that further exploration could yield promising results in antiviral drug development .

- Cytotoxicity in Cancer Cell Lines : Research on pyridine derivatives has shown that certain compounds significantly inhibit the growth of cancerous cells, suggesting a potential role for N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide in cancer therapy . The compound's ability to induce apoptosis in malignant cells highlights its therapeutic promise.

Comparative Analysis

The following table summarizes the biological activities of N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide compared to similar compounds:

| Compound Name | Antiviral Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide | Potential (analogous studies) | Potential (analogous studies) | Enzyme inhibition/modulation |

| Analog A (similar structure) | Broad-spectrum against HSV | Significant against cancer lines | Apoptosis induction |

| Analog B (similar structure) | Limited data available | Moderate against specific cell lines | Cell cycle arrest |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-6-methylpyridin-2-amine | DMF | DMAP | 100 | 72 |

| 2-Chloropyridine-4-carbonyl chloride | THF | Pyridine | 80 | 65 |

Basic: How is the molecular structure validated using crystallographic techniques?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement : Employ SHELXL for refining atomic coordinates, thermal parameters, and bond geometries. Key parameters include R-factor (<0.05) and goodness-of-fit (~1.0) .

- Key Features : Confirm the dihedral angle between pyridine rings (~12–15°) and intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the conformation .

Advanced: How can contradictions in spectroscopic or crystallographic data be systematically resolved?

Answer:

Discrepancies may arise due to polymorphism, solvent effects, or data collection artifacts. Mitigation strategies include:

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Source of Error | Resolution Method |

|---|---|---|

| Varied bond lengths | Thermal motion | Anisotropic refinement in SHELXL |

| Discrepant melting points | Polymorphism | DSC analysis to identify phases |

Advanced: What experimental designs are optimal for studying pH- and temperature-dependent reactivity?

Answer:

- pH Studies : Conduct reactions in buffered solutions (pH 3–10) to assess hydrolysis or nucleophilic substitution. Monitor via HPLC for degradation products .

- Temperature Gradients : Use a microwave reactor for rapid screening (50–150°C). Kinetic studies (Arrhenius plots) reveal activation energies for decomposition .

- Mechanistic Probes : Isotopic labeling (e.g., O in amide groups) tracks reaction pathways .

Basic: Which spectroscopic techniques are critical for purity and identity confirmation?

Answer:

- NMR : H NMR (δ 8.5–9.0 ppm for pyridine protons) and C NMR (δ 150–160 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI-MS (m/z = 340.6 [M+H]) confirms molecular weight .

- IR : Stretching bands at ~1650 cm (C=O) and ~3300 cm (N–H) .

Advanced: How can computational modeling predict stability and reactivity?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict bond dissociation energies and electrostatic potentials .

- Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) to assess aggregation or degradation pathways.

- Docking Studies : Map potential binding sites for biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. Table 3: Computational Parameters for Stability Analysis

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Indicates electronic stability |

| LogP | 2.8 | Predicts lipophilicity |

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

- Directing Groups : Use the bromine substituent as a directing group for electrophilic aromatic substitution .

- Protection/Deprotection : Temporarily protect the amide group with Boc anhydride to avoid side reactions during halogenation .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.